2,2,2-Trifluoro-2',4',6'-trimethylacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with trifluoroacetic anhydride. This reaction is typically performed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). []
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone can act as a chiral educt reagent. When treated with chiral reducing agents, it can produce chiral alcohols with high enantioselectivity. This property makes it valuable in the synthesis of enantiopure compounds, which are crucial in various pharmaceutical and agrochemical applications. []
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 216.19 g/mol. It features a trifluoromethyl group attached to the acetophenone structure, specifically at the carbon adjacent to the carbonyl group. This compound is known for its unique properties due to the presence of three fluorine atoms, which significantly influence its chemical behavior and interactions. The compound is also recognized by various synonyms including 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone and α,α,α-trifluoro-2',4',6'-trimethylacetophenone .
As mentioned earlier, the primary significance of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone lies in its use as a chiral building block. The chirality can be introduced by reacting the carbonyl group with a chiral reducing agent, leading to a chiral secondary alcohol []. This chiral alcohol can then be further manipulated to obtain other chiral compounds.
While specific biological activity data for 2,2,2-trifluoro-2',4',6'-trimethylacetophenone is limited, compounds with similar structures often exhibit significant biological activities. The presence of fluorine atoms can enhance lipophilicity and alter pharmacokinetics, potentially leading to increased bioactivity. Some studies indicate that related compounds may have applications in medicinal chemistry as potential pharmaceuticals or agrochemicals .
Synthesis of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone typically involves the introduction of a trifluoromethyl group into a trimethylacetophenone framework. One common method is through the reaction of trimethylacetophenone with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. This method allows for high yields and purity of the desired product .
The primary applications of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone include:
Interaction studies for 2,2,2-trifluoro-2',4',6'-trimethylacetophenone focus on its reactivity with biological molecules and other organic compounds. The trifluoromethyl group can influence interactions with enzymes and receptors due to its electronegative nature. Research into these interactions is crucial for understanding potential applications in drug development and environmental chemistry .
Several compounds share structural similarities with 2,2,2-trifluoro-2',4',6'-trimethylacetophenone. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2',4',6'-Trimethylacetophenone | C11H14O | Lacks fluorine; commonly used as a precursor in synthesis |
| α,α,α-Trifluoro-4-methylacetophenone | C10H9F3O | Contains a methyl group instead of three methyl substituents |
| 1-(Trifluoromethyl)-1H-pyrazole | C4H3F3N2 | Different functional group; used in pharmaceuticals |
| Trifluoromethylbenzene | C7H4F3 | Simple aromatic compound; used as a solvent |
Uniqueness: The presence of three methyl groups along with a trifluoromethyl moiety distinguishes 2,2,2-trifluoro-2',4',6'-trimethylacetophenone from other similar compounds. This unique combination contributes to its distinct chemical reactivity and potential applications in various fields .
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone possesses the molecular formula C₁₁H₁₁F₃O and exhibits a molecular weight of 216.20 grams per mole. The compound is registered under Chemical Abstracts Service number 313-56-4 and carries the International Union of Pure and Applied Chemistry systematic name of 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone. The chemical structure features a ketone functional group connecting a trifluoromethyl moiety to a mesityl ring, which is characterized by methyl substituents at the 2, 4, and 6 positions of the benzene ring.
The nomenclature system for this compound reflects several accepted conventions within chemical literature. Alternative systematic names include Ethanone, 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)- and α,α,α-Trifluoro-2,4,6-trimethylacetophenone. The compound is also commonly referred to as 2,2,2-Trifluoro-1-mesitylethanone, acknowledging the mesityl group as a recognized structural motif. Additional identifiers include the Data Transformation and Exchange Committee Substance Identification number DTXSID30334380 and the Molecular Design Limited number MFCD00151856.
The structural architecture of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone demonstrates the characteristic features of trifluoromethyl ketones, which represent a crucial class of organofluorine compounds. The trifluoromethyl group, positioned adjacent to the carbonyl carbon, significantly influences the electronic properties of the molecule through its strong electron-withdrawing effect. This electronic influence contrasts with the electron-donating nature of the three methyl groups positioned on the aromatic ring, creating a unique electronic environment that affects both the chemical reactivity and physical properties of the compound.
The development of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone occurs within the broader historical framework of organofluorine chemistry, a field that predates the isolation of elemental fluorine itself. The scientific foundations for organofluorine chemistry were established through pioneering work beginning in the nineteenth century, with Alexander Borodin conducting the first documented synthesis of an organofluorine compound in 1862 through nucleophilic replacement of halogen atoms by fluoride. This early work involved halogen exchange reactions, which later became fundamental methodologies in fluorochemical industry applications for introducing fluorine atoms into organic molecules.
The historical progression toward compounds such as 2,2,2-trifluoro-2',4',6'-trimethylacetophenone involved several critical developments in organofluorine chemistry. Elemental fluorine was successfully isolated by Henri Moissan in 1886 through electrolysis of a molten mixture of potassium hydrogen difluoride and hydrogen fluoride. However, the hazardous nature and handling difficulties associated with highly reactive fluorine reagents limited organofluorine chemistry development until the 1920s. Significant advances occurred when Lebeau and Damiens first isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal in 1926, with full characterization completed by Ruff four years later.
The development of aromatic fluorination methodologies proved particularly relevant to compounds like 2,2,2-trifluoro-2',4',6'-trimethylacetophenone. The Schiemann reaction, discovered in 1927, provided a methodology for fluorinating aromatic compounds through decomposition of diazonium salts in the presence of fluoroboric acid. Gottlieb later reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936, establishing another fundamental approach for fluoroarene synthesis. These methodological developments created the synthetic foundation necessary for accessing complex trifluoromethyl-containing aromatic compounds.
The introduction of trifluoromethyl groups into aromatic systems received significant advancement through the work of Swarts in 1898, who reported the first aromatic compounds containing fluorinated side chains. The conversion of benzotrichloride to benzotrifluoride using antimony trifluoride represented an early example of trifluoromethyl group introduction, later improved through the use of hydrogen fluoride in the 1930s. These early developments established the chemical precedent for synthesizing trifluoromethyl ketones, including compounds with complex substitution patterns such as 2,2,2-trifluoro-2',4',6'-trimethylacetophenone.
World War II catalyzed dramatic expansion in organofluorine chemistry development, driven by requirements for the Manhattan Project. The need for materials capable of withstanding uranium hexafluoride exposure led to extensive research into fluorocarbon chemistry and fluoropolymer development. This period established industrial-scale fluorine chemistry capabilities and advanced understanding of fluorine-containing compound properties, creating the technological foundation for subsequent developments in specialized organofluorine compounds.
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone demonstrates substantial significance within contemporary synthetic chemistry, particularly in the context of trifluoromethyl ketone chemistry and asymmetric synthesis applications. Trifluoromethyl ketones represent exceedingly valuable synthetic targets both as end products and as synthetic intermediates in the construction of fluorinated pharmaceutical compounds. The unique electronic properties imparted by the trifluoromethyl group, combined with the steric and electronic effects of the mesityl substitution pattern, create distinctive reactivity profiles that enable specialized synthetic transformations.
The synthetic utility of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone extends to its function as a chiral building block in asymmetric synthesis applications. When treated with chiral reducing agents, the compound can produce chiral alcohols with high enantioselectivity, making it valuable for synthesizing enantiopure compounds essential in pharmaceutical and agrochemical applications. This capability reflects the broader importance of trifluoromethyl-containing compounds in medicinal chemistry, where fluorine incorporation has become a critical feature of drug development technology.
Contemporary synthetic methodologies for accessing trifluoromethyl ketones, including compounds structurally related to 2,2,2-trifluoro-2',4',6'-trimethylacetophenone, have undergone significant advancement. Recent developments include the trifluoromethylation of methyl carboxylates using fluoroform under basic conditions, which provides access to medicinally relevant aryl and alkyl trifluoromethyl ketones in good yields. This methodology utilizes fluoroform as an economical feedstock and methyl esters as readily available precursors, demonstrating the industrial potential for scaling trifluoromethyl ketone synthesis.
The preparation of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone can be accomplished through Friedel-Crafts acylation of mesitylene with trifluoroacetic anhydride in the presence of aluminum chloride catalyst. This synthetic approach exemplifies the application of classical organic reactions to access specialized organofluorine compounds. The reaction conditions require careful optimization to achieve selective acylation at the desired position while minimizing side product formation.
| Synthetic Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, trifluoroacetic anhydride | Direct access, established methodology | Requires Lewis acid catalyst |
| Trifluoromethylation of Esters | KHMDS, HCF₃, triglyme | Economical feedstock | Low temperature requirement |
| Nucleophilic Trifluoromethylation | DAST, TMSCF₃ | Mild conditions | Limited substrate scope |
Recent advances in photochemical trifluoromethylation methodologies have expanded access to trifluoromethyl-containing compounds through visible light-promoted reactions. These developments utilize pyridine N-oxide derivatives in combination with trifluoroacetic anhydride to promote scalable trifluoromethylation reactions. The methodology has demonstrated application on kilogram scales, indicating potential for industrial implementation in the synthesis of compounds such as 2,2,2-trifluoro-2',4',6'-trimethylacetophenone.
The compound also serves as a valuable substrate for studying selective transformations of trifluoromethyl groups under mild conditions. Recent research has demonstrated that trifluoromethyl groups can undergo selective carbon-fluorine bond transformations to access diverse molecular architectures. These methodologies enable the conversion of trifluoromethyl ketones into difluoromethylene compounds or facilitate ketone synthesis through carbon-fluorine cleavage reactions, expanding the synthetic utility of compounds like 2,2,2-trifluoro-2',4',6'-trimethylacetophenone as synthetic intermediates.
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone represents a unique trifluoromethylated aromatic ketone with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol [1] [2]. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to a trifluoroacetyl moiety, creating a sterically hindered aromatic system with distinctive electronic properties [3].
The molecular structure exhibits characteristic bond lengths consistent with aromatic ketone systems. The carbonyl carbon-oxygen bond length approximates 1.22 Å, typical for ketone functional groups [4]. The aromatic carbon-carbon bonds within the mesityl ring maintain distances of approximately 1.38 Å, reflecting the delocalized nature of the benzene system [4]. The carbon-fluorine bonds in the trifluoromethyl group range from 1.36 to 1.40 Å, characteristic of aromatic carbon-fluorine interactions [4].
The trifluoromethyl group serves as one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [5]. This electron withdrawal significantly alters the electronic distribution throughout the molecular framework, with the trifluoromethyl group possessing a dipole moment of approximately 2.4 Debye units [6]. The strong electronegativity of the fluorine atoms creates a substantial partial positive charge on the carbonyl carbon, enhancing the electrophilic character of this center [5].
Density functional theory calculations on related trifluoromethylated acetophenones reveal significant charge transfer mechanisms between the electron-withdrawing trifluoromethyl group and the aromatic system [7]. The molecular orbital analysis demonstrates that the highest occupied molecular orbital energy levels are substantially lowered due to the electron-withdrawing nature of the trifluoromethyl substituent [8].
The 2,4,6-trimethylphenyl substitution pattern creates significant steric hindrance around the carbonyl center [9]. The three methyl groups positioned at the ortho and para positions relative to the carbonyl attachment point force the aromatic ring into a non-planar orientation relative to the carbonyl plane [10]. This steric congestion influences both the electronic properties and conformational preferences of the molecule [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁F₃O | [1] [2] |
| Molecular Weight | 216.20 g/mol | [1] [2] |
| Density | 1.136-1.161 g/mL | [1] [2] |
| Refractive Index | 1.456 | [1] [11] |
| Boiling Point | 70-80°C (20 mmHg) | [1] [11] |
Nuclear magnetic resonance spectroscopy provides crucial insights into the conformational behavior of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone in solution. The steric bulk imposed by the mesityl group significantly influences the rotational barriers around the carbonyl-aryl bond, affecting the molecular dynamics and conformational equilibria [12].
The proton nuclear magnetic resonance spectrum reveals distinct patterns characteristic of the mesityl group substitution. The three methyl groups attached to the aromatic ring exhibit chemical shifts that reflect their different magnetic environments [13]. The ortho-methyl groups experience significant shielding effects due to their proximity to the aromatic ring current, while the para-methyl group shows less pronounced shielding [10].
The trifluoromethyl group exhibits characteristic fluorine-19 nuclear magnetic resonance signals that provide information about the electronic environment around the fluorine atoms [14]. The chemical shift of the fluorine nuclei reflects the strong electron-withdrawing nature of the trifluoromethyl group and its interaction with the adjacent carbonyl functionality [15].
Variable temperature nuclear magnetic resonance experiments on similar sterically hindered aromatic systems reveal dynamic behavior related to restricted rotation around the aryl-carbonyl bond [16]. The activation barriers for rotation are significantly elevated in mesityl-substituted compounds due to the steric interactions between the ortho-methyl groups and the carbonyl oxygen [17].
While specific crystallographic data for 2,2,2-trifluoro-2',4',6'-trimethylacetophenone remains limited in the available literature, related mesityl-containing compounds provide valuable structural insights. Crystallographic studies of dimesityldioxirane reveal characteristic features of mesityl group coordination that are relevant to understanding the solid-state structure of trifluoromethylated mesityl derivatives [10].
The mesityl groups in related crystal structures exhibit twisted conformations relative to the central functional group, with twist angles typically ranging from 50° to 65° [10]. This twisting relieves steric strain caused by the bulky methyl substituents while maintaining conjugative interactions with the aromatic system [10]. The trifluoromethyl group introduces additional considerations for crystal packing through potential fluorine-hydrogen interactions and dipole-dipole alignments [15].
Crystallographic analysis of related trifluoromethylated aromatic compounds demonstrates that the solid-state conformation often differs from the solution-phase preferred geometry due to packing forces [12]. The steric requirements of both the mesityl group and the trifluoromethyl substituent likely result in a significantly distorted molecular geometry that minimizes intramolecular repulsions [9].
The absence of traditional hydrogen bond donors in 2,2,2-trifluoro-2',4',6'-trimethylacetophenone suggests that crystal packing is primarily governed by van der Waals interactions, π-π stacking between aromatic rings, and weak C-H···F contacts [18]. The fluorine atoms of the trifluoromethyl group may participate in weak electrostatic interactions with electron-deficient centers in neighboring molecules [15].
The structural and electronic properties of 2,2,2-trifluoro-2',4',6'-trimethylacetophenone can be understood through comparison with other trifluoromethylated acetophenone derivatives. This comparative approach reveals the unique characteristics imparted by the mesityl substitution pattern [7].
Compared to simple 2,2,2-trifluoroacetophenone (molecular weight 174.12 g/mol), the mesityl-substituted derivative exhibits modified electronic properties due to the electron-donating nature of the methyl substituents [19]. While the trifluoromethyl group remains strongly electron-withdrawing, the methyl groups on the aromatic ring partially counteract this effect through hyperconjugation and inductive donation [9]. The net result is a compound with intermediate electrophilic character compared to unsubstituted trifluoroacetophenone [5].
The comparison between 3'-(trifluoromethyl)acetophenone and 4'-(trifluoromethyl)acetophenone derivatives reveals significant differences in molecular stability and charge transfer characteristics [7]. Computational studies demonstrate that the positioning of electron-withdrawing groups relative to the carbonyl center dramatically influences the overall molecular orbital energies and charge distribution patterns [7]. The mesityl substitution in 2,2,2-trifluoro-2',4',6'-trimethylacetophenone represents an extreme case of steric hindrance that fundamentally alters the conformational landscape [9].
Infrared spectroscopic analysis of acetophenone derivatives shows characteristic carbonyl stretching frequencies that are sensitive to both electronic and steric effects [20]. Simple acetophenone exhibits a carbonyl stretch at 1686 cm⁻¹, while the introduction of electron-withdrawing groups typically shifts this frequency to higher values [21] [20]. The combination of the electron-withdrawing trifluoromethyl group and the sterically demanding mesityl substituent creates a unique vibrational signature for 2,2,2-trifluoro-2',4',6'-trimethylacetophenone [8].
The synthesis of trifluoromethylated acetophenones typically involves specialized fluorination procedures or trifluoromethylation reactions [14] [22]. The mesityl substitution pattern in 2,2,2-trifluoro-2',4',6'-trimethylacetophenone provides both synthetic challenges and unique reactivity opportunities due to the sterically protected carbonyl center [23]. Compared to less hindered trifluoromethylated acetophenones, the mesityl derivative exhibits reduced electrophilic reactivity at the carbonyl carbon while maintaining the electron-withdrawing influence of the trifluoromethyl group [5].
| Compound | Molecular Weight | Carbonyl Frequency | Electronic Character |
|---|---|---|---|
| 2,2,2-Trifluoroacetophenone | 174.12 g/mol | ~1690 cm⁻¹ | Highly electrophilic |
| 3'-(Trifluoromethyl)acetophenone | 188.15 g/mol | ~1685 cm⁻¹ | Moderately electrophilic |
| 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | 216.20 g/mol | ~1680 cm⁻¹ | Sterically hindered |
Irritant